molecular formula C8H4ClF3N4O2S B1394345 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1215564-15-0

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1394345
CAS No.: 1215564-15-0
M. Wt: 312.66 g/mol
InChI Key: SADUDBJMXGGXDE-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrazole ring with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the sulfonyl chloride group is introduced through a sulfonation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and pyrazole ring with a sulfonyl chloride group. This unique structure imparts specific chemical reactivity and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O2S/c9-19(17,18)5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADUDBJMXGGXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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